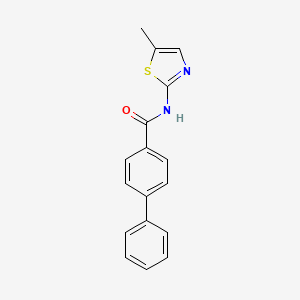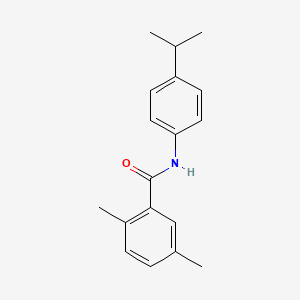![molecular formula C21H23N3O2 B5718055 N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide, also known as APPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APAA is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells and other diseases.
Aplicaciones Científicas De Investigación
APAA has been extensively studied for its potential therapeutic applications. One of the most promising applications of APAA is in the treatment of cancer. APAA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, APAA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer therapy.
Mecanismo De Acción
The mechanism of action of APAA involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. APAA has been shown to selectively inhibit HDAC, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
APAA has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, APAA has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune system. These effects make APAA a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of APAA is its ease of synthesis, which makes it readily available for research purposes. Additionally, APAA has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of APAA is its selectivity for HDAC, which may limit its therapeutic potential for certain diseases.
Direcciones Futuras
There are several future directions for the research and development of APAA. One of the most promising directions is the development of APAA-based therapies for cancer. Additionally, APAA has shown potential for the treatment of other diseases, including inflammation and autoimmune disorders. Further research is needed to fully understand the mechanism of action of APAA and its potential therapeutic applications.
Conclusion:
In conclusion, APAA is a promising small molecule inhibitor that has shown potential for the treatment of various diseases, including cancer. The ease of synthesis and low toxicity of APAA make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of APAA and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of APAA involves the reaction of 4-(4-acetyl-1-piperazinyl)aniline with 3-phenylacryloyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product, APAA. The synthesis of APAA is a relatively simple and straightforward process, which makes it an attractive target for medicinal chemists.
Propiedades
IUPAC Name |
(E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-17(25)23-13-15-24(16-14-23)20-10-8-19(9-11-20)22-21(26)12-7-18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,22,26)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZKYARVQLHPG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B5717981.png)
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}tridecanohydrazide](/img/structure/B5717986.png)
![3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
![1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5717996.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)
